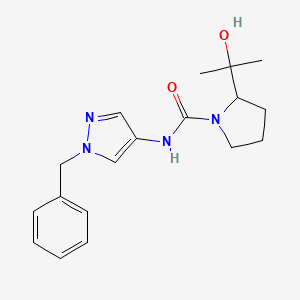![molecular formula C13H21NOS B6637458 [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B6637458.png)
[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol, also known as MTMP, is a synthetic compound that has been the subject of scientific research in recent years. This compound belongs to the class of piperidine-based compounds and has shown potential in various fields of research.
Mecanismo De Acción
The mechanism of action of [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol is still unclear, but it is believed to act on the central nervous system. This compound has been found to bind to the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. This binding results in an increase in the activity of the receptor, leading to the inhibition of neuronal activity and the reduction of seizures.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to reduce the number and duration of seizures, indicating its potential as an anticonvulsant agent. This compound has also been found to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in the lab, making it readily available for research. This compound has also been found to exhibit low toxicity, making it safe for use in animal studies. However, one of the limitations of this compound is its limited solubility, which can make it challenging to administer in some experiments.
Direcciones Futuras
There are several future directions for research on [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol. One of the significant areas of research is the development of this compound as a potential drug candidate for the treatment of epilepsy, chronic pain, and inflammation. Further research is needed to understand the mechanism of action of this compound and its potential as a therapeutic agent. Additionally, more studies are needed to investigate the safety and efficacy of this compound in animal models and humans. Finally, the development of new synthesis methods for this compound can help to improve its availability and reduce the cost of research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential in various fields of research. Its anticonvulsant, analgesic, and anti-inflammatory properties make it a potential candidate for the treatment of various diseases. Further research is needed to understand its mechanism of action, safety, and efficacy. The development of new synthesis methods and the investigation of its potential as a therapeutic agent can help to unlock the full potential of this compound.
Métodos De Síntesis
[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol can be synthesized using a multi-step process that involves the reaction of 5-methylthiophene-2-carbaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with formaldehyde to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol has been the subject of various scientific studies due to its potential in different fields. One of the significant areas of research is drug discovery, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. This compound has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a potential candidate for the treatment of epilepsy, chronic pain, and inflammation.
Propiedades
IUPAC Name |
[3-methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-11-4-5-12(16-11)8-14-7-3-6-13(2,9-14)10-15/h4-5,15H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKKKDSFWVVZPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCCC(C2)(C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-(2-hydroxyacetyl)piperidin-2-yl]methyl]benzamide](/img/structure/B6637377.png)
![1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]urea](/img/structure/B6637385.png)
![[1-[[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methylamino]-2,3-dihydroinden-1-yl]methanol](/img/structure/B6637393.png)
![1-[4-(2-hydroxypropanoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B6637397.png)
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]-2-hydroxyethanone](/img/structure/B6637406.png)

![4-[2-(1-Hydroxycyclohexyl)acetyl]-3-propylpiperazin-2-one](/img/structure/B6637412.png)
![6-fluoro-N-[(1-hydroxycyclopentyl)methyl]-N-methylquinoline-8-carboxamide](/img/structure/B6637417.png)
![2-Hydroxy-1-[4-[2-[3-(trifluoromethoxy)phenyl]ethyl]piperazin-1-yl]ethanone](/img/structure/B6637419.png)
![3-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(2-hydroxyethyl)-1-methylurea](/img/structure/B6637423.png)
![N-[(3,4-dichlorophenyl)methyl]-N-(2-hydroxyethyl)-4-methylmorpholine-2-carboxamide](/img/structure/B6637427.png)


![2-[[4-(1-Hydroxyethyl)piperidin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B6637453.png)